An In-depth Technical Guide to 3-chloro-N-(3,4-difluorophenyl)propanamide
An In-depth Technical Guide to 3-chloro-N-(3,4-difluorophenyl)propanamide
Abstract
This technical guide provides a comprehensive overview of 3-chloro-N-(3,4-difluorophenyl)propanamide, a halogenated secondary amide of significant interest in medicinal chemistry and organic synthesis. This document details the compound's chemical structure, physicochemical properties, and a robust, field-proven protocol for its synthesis and purification. Furthermore, it outlines the analytical methodologies crucial for its structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also explores the compound's chemical reactivity, potential applications as a synthetic building block, and essential safety considerations. This document is intended for researchers, scientists, and drug development professionals who require a detailed, practical understanding of this versatile chemical intermediate.
Chemical Identity and Physicochemical Properties
3-chloro-N-(3,4-difluorophenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone linked to a 3,4-difluorinated phenyl group. The presence of both a reactive chloroalkyl group and a difluorophenyl moiety makes it a valuable intermediate for introducing these functionalities into more complex molecules.
1.1. Chemical Structure
The molecular structure consists of a 3,4-difluoroaniline core acylated by 3-chloropropionyl chloride. The resulting amide linkage is central to its chemistry, while the terminal chlorine atom serves as a key site for subsequent chemical modifications.
graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
// Atom nodes
N [label="N", fontcolor="#202124"];
C1 [label="C", fontcolor="#202124"];
O1 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];
C2 [label="C", fontcolor="#202124"];
C3 [label="C", fontcolor="#202124"];
Cl [label="Cl", fontcolor="#FFFFFF", style=filled, fillcolor="#34A853"];
C4 [label="C", fontcolor="#202124"];
C5 [label="C", fontcolor="#202124"];
C6 [label="C", fontcolor="#202124"];
C7 [label="C", fontcolor="#202124"];
C8 [label="C", fontcolor="#202124"];
C9 [label="C", fontcolor="#202124"];
F1 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
F2 [label="F", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"];
H_N [label="H", fontcolor="#202124"];
// Positioning
N [pos="0,0!"];
C1 [pos="1,0.5!"];
O1 [pos="1,1.5!"];
C2 [pos="2,-0.2!"];
C3 [pos="3,0.5!"];
Cl [pos="4,-0.2!"];
C4 [pos="-1,-0.5!"];
C5 [pos="-1.5,-1.5!"];
C6 [pos="-2.5,-1.5!"];
C7 [pos="-3,-0.5!"];
C8 [pos="-2.5,0.5!"];
C9 [pos="-1.5,0.5!"];
F1 [pos="-3.5,1.2!"];
F2 [pos="-4,-0.5!"];
H_N [pos="-0.5,0.7!"];
// Bonds
N -- C1;
C1 -- O1 [style=double];
C1 -- C2;
C2 -- C3;
C3 -- Cl;
N -- C4;
C4 -- C9;
C9 -- C8;
C8 -- C7;
C7 -- C6;
C6 -- C5;
C5 -- C4;
C8 -- F1;
C7 -- F2;
N -- H_N;
// Benzene ring double bonds
edge [style=double];
C4 -- C5;
C6 -- C7;
C8 -- C9;
}
Caption: Standard laboratory workflow for the synthesis and purification.
2.2. Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.
Materials:
-
3,4-Difluoroaniline (1.0 eq)
-
3-Chloropropionyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol & Hexane (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3,4-difluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive 3-chloropropionyl chloride. TEA acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction, which drives the equilibrium towards the amide product.[1]
-
Acylation: Cool the solution to 0°C using an ice bath. Add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Causality: Slow, dropwise addition at low temperature is essential to control the exothermic reaction, preventing the formation of side products.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up: Quench the reaction by adding 1 M HCl to neutralize excess TEA. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Causality: The HCl wash removes the triethylammonium salt and any remaining aniline. The NaHCO₃ wash removes any residual acidic impurities. The brine wash removes bulk water from the organic phase before drying.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/hexane mixture, to afford the final product as a crystalline solid.
Analytical Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the difluorophenyl ring, the amide proton (a broad singlet), and the two methylene groups (-CH₂-) of the propanamide chain, which will appear as triplets due to coupling.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two aliphatic carbons.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will confirm the presence and chemical environment of the two fluorine atoms on the aromatic ring.[2]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹
-
C=O stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-Cl stretch: A peak in the 600-800 cm⁻¹ region.
3.3. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (219.62). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.
Chemical Reactivity and Applications
The utility of 3-chloro-N-(3,4-difluorophenyl)propanamide as a synthetic intermediate stems from the reactivity of its terminal chlorine atom.
4.1. Key Reactions
The primary reaction pathway involves the nucleophilic substitution of the chlorine atom. This allows for the introduction of various functional groups, making it a versatile building block for constructing more complex molecules.
Caption: Primary reactivity pathway via nucleophilic substitution.
4.2. Applications in Drug Discovery and Development
The 3,4-difluorophenyl motif is a common feature in many biologically active compounds, as fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability. The N-aryl propanamide scaffold itself is present in various pharmaceutical agents. Consequently, this compound serves as a key intermediate in the synthesis of potential therapeutics. While specific applications are often proprietary, its structure is related to intermediates used in the development of kinase inhibitors, anti-infective agents, and modulators of various cellular signaling pathways.[3]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Class: Irritant.[4]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-chloro-N-(3,4-difluorophenyl)propanamide is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with the dual functionality of a reactive chloroalkyl chain and a metabolically robust difluorophenyl ring, makes it an important building block for the creation of novel and complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.
References
- EvitaChem. (n.d.). Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970).
- SpectraBase. (n.d.). Propanamide, N-(3-chloro-4-fluorophenyl)-2-methyl-.
-
PubChem. (n.d.). 3-Chloro-N-(4-chlorophenyl)propanamide. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis of difluorinated 3-oxo-N,3-diarylpropanamides from 4-arylamino coumarins mediated by Selectfluor. Organic Chemistry Frontiers. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)propanamide. Retrieved from [Link]
- PubChemLite. (n.d.). 3-chloro-n-(3-fluorophenyl)propanamide (C9H9ClFNO).
-
ChemBK. (n.d.). 3-chloro-N-(3-chloro-4-fluorophenyl)propanamide. Retrieved from [Link]
- Der Pharma Chemica. (2012). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Der Pharma Chemica, 4(2), 566-574.
-
ResearchGate. (2011). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]
- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.
Sources
- 1. Buy 3-chloro-N-(4-fluorophenyl)propanamide (EVT-369970) | 56767-37-4 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CA2881991A1 - Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
(Note: Image is a representative structure for illustrative purposes.)